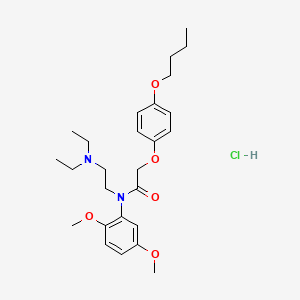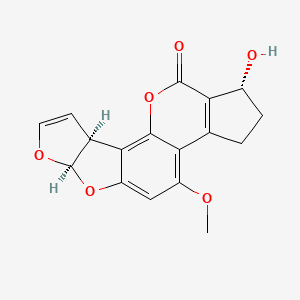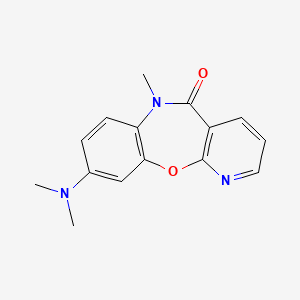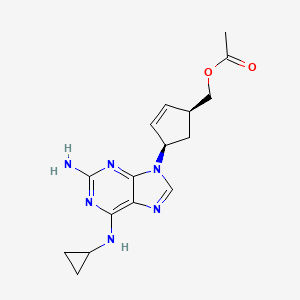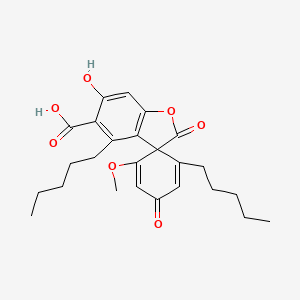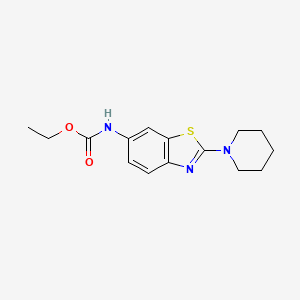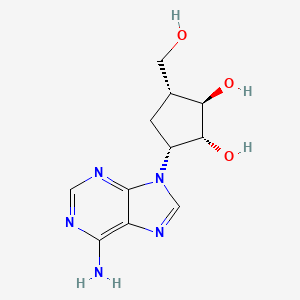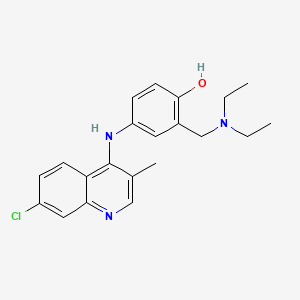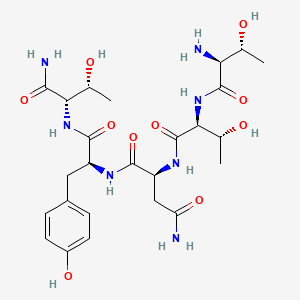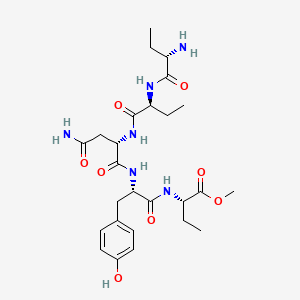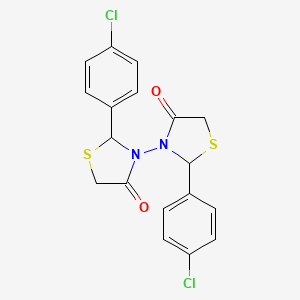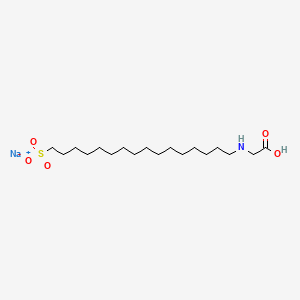
Sodium N-(16-sulfohexadecyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium N-(16-sulfohexadecyl)glycine is a chemical compound with the molecular formula C18H36NO5S.Na. It is known for its amphiphilic properties, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This characteristic makes it useful in various applications, particularly in surfactants and detergents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium N-(16-sulfohexadecyl)glycine typically involves the reaction of glycine with a sulfonated hexadecyl compound. The process includes:
Sulfonation: Hexadecyl alcohol is sulfonated using sulfur trioxide or chlorosulfonic acid to produce hexadecyl sulfonic acid.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pH, and reactant concentrations to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium N-(16-sulfohexadecyl)glycine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonic groups to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium N-(16-sulfohexadecyl)glycine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants
Wirkmechanismus
The mechanism of action of Sodium N-(16-sulfohexadecyl)glycine is primarily based on its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The compound interacts with cell membranes, enhancing the permeability and uptake of various substances .
Vergleich Mit ähnlichen Verbindungen
Sodium dodecyl sulfate: Another surfactant with a shorter alkyl chain.
Sodium lauryl ether sulfate: Similar in function but with an ether linkage in the alkyl chain.
Sodium stearate: A soap with a longer alkyl chain but lacks the sulfonic group.
Uniqueness: Sodium N-(16-sulfohexadecyl)glycine is unique due to its specific combination of a long alkyl chain and a sulfonic group, which provides superior surfactant properties compared to other similar compounds. Its ability to form stable micelles and reduce surface tension more effectively makes it highly valuable in various applications .
Eigenschaften
CAS-Nummer |
1135336-00-3 |
|---|---|
Molekularformel |
C18H36NNaO5S |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
sodium;16-(carboxymethylamino)hexadecane-1-sulfonate |
InChI |
InChI=1S/C18H37NO5S.Na/c20-18(21)17-19-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-25(22,23)24;/h19H,1-17H2,(H,20,21)(H,22,23,24);/q;+1/p-1 |
InChI-Schlüssel |
SQSCENXULLZZRN-UHFFFAOYSA-M |
Kanonische SMILES |
C(CCCCCCCCS(=O)(=O)[O-])CCCCCCCNCC(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


